An In-depth Technical Guide to the Chemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
An In-depth Technical Guide to the Chemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a bifunctional organic molecule with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, synthesis, spectroscopic profile, and safety information.
Chemical and Physical Properties
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a colorless to light yellow liquid. Its structure features a cyclohexane ring substituted with a methyl ester and a formyl group in a trans configuration. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: General and Physicochemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
| Property | Value | Reference |
| CAS Number | 54274-80-5 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₃ | [1][4] |
| Molecular Weight | 170.21 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 236.4 ± 33.0 °C (Predicted) | [3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in water (4.1 g/L at 25 °C) | [4] |
| Storage | Store in a freezer under an inert atmosphere (-20°C) | [3] |
Synthesis
A common and efficient method for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is the Swern oxidation of its precursor, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.[1]
Experimental Protocol: Swern Oxidation
Materials:
-
Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve DMSO (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DMSO solution.
-
After 15 minutes, add a solution of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) to the flask and stir for an additional 30 minutes, allowing the mixture to warm to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate via Swern Oxidation.
Spectroscopic Data
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.65 | s | 1H | -CHO |
| 3.67 | s | 3H | -OCH₃ |
| 2.30 - 2.45 | m | 1H | CH-CHO |
| 2.15 - 2.28 | m | 1H | CH-COOCH₃ |
| 1.95 - 2.10 | m | 2H | Cyclohexane CH₂ |
| 1.50 - 1.65 | m | 2H | Cyclohexane CH₂ |
| 1.30 - 1.45 | m | 4H | Cyclohexane CH₂ |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 204.5 | -CHO |
| 175.8 | -COOCH₃ |
| 51.6 | -OCH₃ |
| 49.8 | CH-CHO |
| 42.5 | CH-COOCH₃ |
| 28.7 | Cyclohexane CH₂ |
| 25.4 | Cyclohexane CH₂ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930, 2860 | Strong | C-H stretch (cyclohexane) |
| 2720 | Medium | C-H stretch (aldehyde) |
| 1735 | Strong | C=O stretch (ester) |
| 1720 | Strong | C=O stretch (aldehyde) |
| 1450 | Medium | C-H bend (cyclohexane) |
| 1170 | Strong | C-O stretch (ester) |
Mass Spectrometry
The mass spectrum of (1r,4r)-methyl 4-formylcyclohexanecarboxylate shows a molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.[1]
Caption: Proposed major fragmentation pathways for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in mass spectrometry.
Biological Activity
While there is limited direct research on the biological activity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, studies on derivatives of the corresponding carboxylic acid, 4-formylcyclohexane-1-carboxylic acid, have indicated potential pharmacological relevance. These derivatives have been investigated for their role as mitofusin agonists, which could have implications for mitochondrial function and may be of interest in the study of neurodegenerative diseases. Further research is required to explore the specific biological effects of the methyl ester derivative.
Safety and Handling
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is considered hazardous. The following is a summary of its hazard and precautionary statements.
Table 5: Hazard and Precautionary Statements
| Hazard Statement | Code | Precautionary Statement | Code |
| Harmful if swallowed | H302 | Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
| Causes skin irritation | H315 | Wear protective gloves/protective clothing/eye protection/face protection | P280 |
| Causes serious eye irritation | H319 | IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell | P301+P312 |
| May cause respiratory irritation | H335 | IF ON SKIN: wash with plenty of soap and water | P302+P352 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
This technical guide provides a foundational understanding of the chemical properties of (1r,4r)-methyl 4-formylcyclohexanecarboxylate. As a versatile synthetic intermediate, further exploration of its reactivity and potential biological applications is warranted.
References
- 1. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 37942-76-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [amp.chemicalbook.com]
